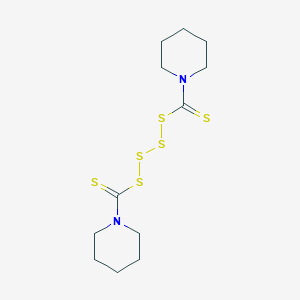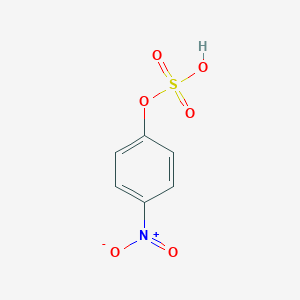
トランス-スチルベン
概要
説明
trans-Stilbene: , also known as (E)-stilbene, is an organic compound with the chemical formula C14H12. It is characterized by a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond. This compound is a white crystalline solid at room temperature and is highly soluble in organic solvents. The name “stilbene” is derived from the Greek word “stilbo,” meaning “I shine,” due to its lustrous appearance .
科学的研究の応用
Chemistry: trans-Stilbene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its ability to undergo photoisomerization makes it useful in studies related to photochemistry .
Biology: In biological research, trans-stilbene derivatives such as resveratrol are studied for their antioxidant and anti-inflammatory properties. These compounds have shown potential in the treatment of various diseases, including cancer and cardiovascular diseases .
Medicine: trans-Stilbene and its derivatives are investigated for their potential therapeutic effects. Resveratrol, a well-known derivative, is studied for its role in cancer prevention, cardiovascular protection, and neuroprotection .
Industry: In the industrial sector, trans-stilbene is used in the production of optical brighteners, dyes, and scintillators. Its ability to form stable solid films makes it useful in the manufacture of various materials .
作用機序
Target of Action
Trans-Stilbene, a derivative of stilbene, is a biologically active compound that exhibits pronounced antimicrobial, antifungal, and anticancer properties . The primary targets of trans-Stilbene are the liver microsomal enzyme system in rats and humans (CYP 1A1/2), which metabolizes trans-Stilbene to a 4-hydroxy derivative (trans-4-hydroxystilbene) that exhibits estrogenic effects .
Mode of Action
Trans-Stilbene interacts with its targets by inhibiting the phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . This restores the insulin signaling pathway in diabetes. Trans-Stilbene also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .
Biochemical Pathways
The biosynthesis of trans-Stilbene involves the stilbene synthase (STS) enzyme, which serves as the pivotal enzyme within stilbene biosynthetic pathways . Trans-Stilbene also impacts the NF-κB pathway by means of the phosphorylation of IκB, which results in degradation by the proteasome, leading to the release of NF-κB, which translocates to the nucleus for the transcription of genes .
Pharmacokinetics
Trans-Stilbene demonstrates high bioavailability when administered orally . It can easily pass through the blood-brain barrier due to its low molecular weight and good liposolubility .
Result of Action
The molecular and cellular effects of trans-Stilbene’s action include reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It also suppresses oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1) and antioxidant enzyme activity .
Action Environment
Trans-Stilbene is a secondary metabolite produced by plants to help protect them in response to certain external aggressors such as ultraviolet radiation, cracks, fungal, viral, or bacterial attacks, and pesticides . The production of trans-Stilbene is influenced by various environmental factors such as ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress .
生化学分析
Biochemical Properties
Trans-Stilbene interacts with various enzymes, proteins, and other biomolecules. It is synthesized by plants in response to various stresses and is derived from the phenylpropanoid pathway . The nature of these interactions is complex and multifaceted, contributing to the diverse pharmacological properties of Trans-Stilbene .
Cellular Effects
Trans-Stilbene has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits diverse pharmacological properties, including cardiovascular protection, antioxidant effects, anticancer activity, and neuroprotection .
Molecular Mechanism
At the molecular level, Trans-Stilbene exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It shows a variety of potential benefits such as anti-oxidation, anti-inflammation, anti-carcinogenesis, and particular anti-obesity .
Dosage Effects in Animal Models
The effects of Trans-Stilbene vary with different dosages in animal models. Many stilbenes tested in animal studies have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Metabolic Pathways
Trans-Stilbene is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Trans-Stilbene is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Trans-Stilbene and its effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions:
Horner-Wadsworth-Emmons Reaction: This method involves the reaction of benzaldehyde with diethyl benzylphosphonate in the presence of a base like sodium hydride.
McMurry Coupling: This method involves the reductive coupling of benzophenone using titanium tetrachloride and zinc dust.
Industrial Production Methods: Industrial production of trans-stilbene typically involves the Wittig reaction due to its high yield and relatively simple reaction conditions. The reaction is carried out in large reactors with controlled temperature and pressure to ensure maximum efficiency and purity of the product .
化学反応の分析
Types of Reactions:
Oxidation: trans-Stilbene can undergo oxidation reactions to form stilbene oxide.
Reduction: Reduction of trans-stilbene can yield bibenzyl.
Substitution: trans-Stilbene can undergo electrophilic substitution reactions, such as bromination, to form dibromostilbene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Stilbene oxide.
Reduction: Bibenzyl.
Substitution: Dibromostilbene.
類似化合物との比較
cis-Stilbene: The geometric isomer of trans-stilbene, characterized by phenyl groups on the same side of the double bond.
Resveratrol: A hydroxylated derivative of trans-stilbene, known for its antioxidant and anti-inflammatory properties.
Pterostilbene: A dimethoxy derivative of trans-stilbene, with enhanced bioavailability and similar therapeutic effects to resveratrol.
Uniqueness: trans-Stilbene is unique due to its ability to undergo photoisomerization, forming cis-stilbene under UV light. This property is not shared by all its derivatives. Additionally, trans-stilbene’s crystalline structure and stability make it suitable for various industrial applications .
特性
IUPAC Name |
(E)-stilbene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANXHGTPQOBST-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Record name | TRANS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026050 | |
| Record name | trans-Stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trans-stilbene appears as off-white crystals. Melting point of 122-124 °C. Shows blue fluorescence. (NTP, 1992), Colorless or pale yellow solid; [HSDB] Off-white solid with blue fluorescence; [CAMEO] White or off-white crystalline solid; [MSDSonline], Colorless or slightly yellow crystals. | |
| Record name | TRANS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trans-1,2-Diphenylethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7479 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-Diphenylethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17732 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
583 to 585 °F at 760 mmHg (NTP, 1992), 306-307 °C @ 760 mm Hg | |
| Record name | TRANS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRANS-1,2-DIPHENYLETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (NTP, 1992), Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc, 2.90X10-1 mg/l in water at 25 °C | |
| Record name | TRANS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRANS-1,2-DIPHENYLETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9707 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9707 | |
| Record name | TRANS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRANS-1,2-DIPHENYLETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000881 [mmHg], 0.00299 [mmHg], 8.81X10-4 mm Hg @ 25 °C | |
| Record name | trans-1,2-Diphenylethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7479 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-Diphenylethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17732 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRANS-1,2-DIPHENYLETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 95% ethanol, Colorless or slightly yellow crystals | |
CAS No. |
103-30-0, 588-59-0 | |
| Record name | TRANS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trans-Stilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Diphenylethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Stilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1E)-1,2-ethenediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-stilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STILBENE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA7NW80A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANS-1,2-DIPHENYLETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 to 257 °F (NTP, 1992), 124 °C | |
| Record name | TRANS-STILBENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRANS-1,2-DIPHENYLETHYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-stilbene?
A1: trans-Stilbene has a molecular formula of C14H12 and a molecular weight of 180.25 g/mol.
Q2: What are the key spectroscopic features of trans-stilbene?
A: Spectroscopic studies, including Raman spectroscopy [, ] and fluorescence excitation spectroscopy [, ], have been instrumental in understanding the vibrational modes and electronic transitions of trans-stilbene. These studies provide insights into its structure and conformational dynamics.
Q3: How does the solubility of trans-stilbene vary in different solvents?
A: The solubility of trans-stilbene is solvent-dependent. Research shows that it exhibits limited solubility in aqueous media, necessitating the use of organic solvents like hexane, benzene, and methanol for various studies [, ].
Q4: How does confinement within zeolites affect the fluorescence lifetime of trans-stilbene?
A: Research indicates that the fluorescence lifetime (τf) of trans-stilbene is sensitive to its environment. Within dehydrated NaY zeolite, τf is shorter compared to hexane, indicating a higher degree of probe mobility. Interestingly, co-adsorbing small amounts of water further reduces τf, suggesting increased mobility due to competitive interactions within the zeolite framework [].
Q5: How do structural modifications of trans-stilbene influence its ability to inhibit cytochrome P450 enzymes?
A: Studies have revealed that substituting the hydroxyl groups in trans-resveratrol (a natural trans-stilbene derivative) with methoxy groups generally enhances the inhibition of CYP1A2, indicating the importance of the 3,5-dihydroxyl motif for activity [, ].
Q6: Does the position of hydroxyl groups impact the antioxidant activity of trans-stilbene analogues?
A: Yes, the arrangement of hydroxyl groups significantly influences the antioxidant properties of trans-stilbene analogues. Studies show that the presence of ortho-dihydroxyl or para-dihydroxyl groups enhances their ability to regenerate α-tocopherol, highlighting the importance of these motifs for antioxidant activity [, ].
Q7: How does the gut microbiota contribute to the antiproliferative effects of dietary stilbenes like trans-resveratrol?
A: Research suggests that the gut microbiota plays a crucial role in metabolizing dietary stilbenes, resulting in metabolites with varying antiproliferative activities. For instance, trans-resveratrol can be converted into dihydroresveratrol, lunularin, and other metabolites, each exhibiting different potencies against colon cancer cells. This microbial metabolism contributes to the interindividual variability in response to dietary stilbene intake [].
Q8: Can trans-stilbene be metabolized into estrogenic compounds?
A: Yes, research has shown that trans-stilbene can be metabolically activated by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, to produce the estrogenic compounds trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene. This metabolic pathway is relevant for understanding the potential estrogenic effects of trans-stilbene exposure [].
Q9: How is trans-stilbene utilized in the synthesis of tamoxifen?
A: trans-Stilbene serves as a versatile starting material for synthesizing tamoxifen, an important drug used in breast cancer treatment. The synthesis leverages palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, to introduce specific functional groups onto the trans-stilbene scaffold in a stereospecific manner [].
Q10: What is the role of trans-stilbene in photocatalytic asymmetric epoxidation reactions?
A: trans-Stilbene acts as a model substrate in evaluating the efficacy of photocatalysts, such as manganese-porphyrin/graphene-oxide nanocomposites, for asymmetric epoxidation reactions. These reactions utilize molecular oxygen as the oxidant and are driven by visible light, showcasing the potential for sustainable and selective chemical transformations [].
Q11: How is computational chemistry used to study the structure and dynamics of trans-stilbene derivatives?
A: Computational techniques like density functional theory (DFT) and molecular dynamics (MD) simulations provide valuable insights into the structural features, intermolecular interactions, and dynamic behavior of trans-stilbene and its analogues. These methods are particularly useful for understanding conformational flexibility and internal molecular motions, such as methyl group rotations in substituted trans-stilbenes [].
Q12: Have QSAR (Quantitative Structure-Activity Relationship) models been developed for trans-stilbene derivatives?
A: QSAR models have been developed to explore the relationship between the chemical structure of trans-stilbene analogues and their biological activities, such as the inhibition of NF-κB activation. These models aid in identifying structural features critical for enhancing potency and selectivity [].
Q13: What is known about the potential toxicity of trans-stilbene oxide?
A: trans-Stilbene oxide, a metabolite of trans-stilbene, has been investigated for its potential toxicity. Studies have shown that individuals with a deficiency in glutathione S-transferase mu, an enzyme involved in detoxification, exhibit increased susceptibility to trans-stilbene oxide-induced cytogenetic damage, highlighting the importance of metabolic pathways in mitigating potential toxicity [].
Q14: How is trans-stilbene used to study photoisomerization dynamics in restricted environments?
A: trans-Stilbene's photoisomerization reaction serves as a model system for investigating the influence of confinement on chemical reactivity. Studies employing picosecond transient Raman spectroscopy have shown that complexation with cyclodextrins, cyclic oligosaccharides that form host-guest complexes, can significantly alter the dynamics of trans-stilbene photoisomerization [, ].
Q15: Can external factors like strong electric fields influence the photoisomerization of trans-stilbene?
A: Yes, research has demonstrated that the application of strong, nonresonant infrared radiation can enhance the cis-trans photoisomerization yield of stilbene in solution. This effect is attributed to the dynamic Stark shifting of energy levels, leading to an increased absorption cross-section and promoting the isomerization process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



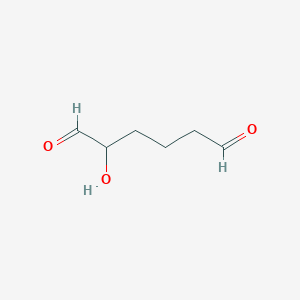


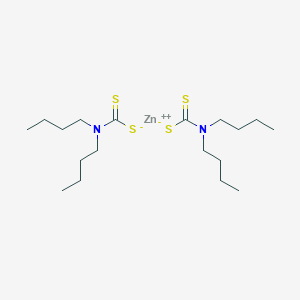



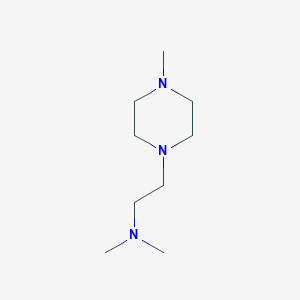
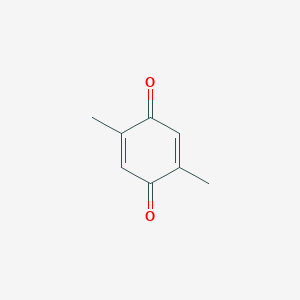
![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)

